This compound is derived from quinazoline, a bicyclic structure that has been extensively studied for its pharmacological properties. The specific compound can be identified by its CAS number 894426-67-6 and has been synthesized as an intermediate in the development of various pharmaceuticals, including potential anti-cancer agents .
The synthesis of 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline typically involves several steps, utilizing various reagents and conditions to achieve the desired structure.
The synthesis typically operates under controlled temperatures (often around 40-80 °C) and utilizes solvents such as dichloromethane or dimethylformamide to facilitate reactions. Yields can vary based on reaction conditions but are often reported between 58% to 80% .
The molecular formula of 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline is , with a molecular weight of approximately 350.84 g/mol.
The compound exhibits specific stereochemical configurations that may influence its biological activity and interaction with target receptors .
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline participates in various chemical reactions:
Reagents such as potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and sodium methoxide (for substitution) are commonly employed in these reactions .
While detailed mechanisms specific to this compound are not extensively documented, it is known that quinazolines often exhibit their biological effects through interactions with various enzymes and receptors.
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline has several significant applications in scientific research:
As an intermediate in synthesizing other pharmacologically active compounds, it plays a crucial role in developing new drugs targeting various diseases, particularly cancers.
Its structural characteristics make it valuable for studying enzyme interactions and receptor binding mechanisms, contributing to our understanding of drug action at the molecular level.
Given its chemical structure, this compound may have applications in treating conditions related to aberrant cell signaling pathways, including cancer and possibly other diseases influenced by kinase activity .
Quinazoline derivatives represent a cornerstone in kinase inhibitor drug discovery, with their development trajectory intrinsically linked to targeting oncogenic tyrosine kinases. Early work identified the quinazoline core as a privileged scaffold capable of mimicking ATP binding within kinase domains, leading to potent inhibition of signal transduction pathways. Seminal patents like US5770599A demonstrated the significance of 4-anilinoquinazolines as selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase activity, establishing critical structure-activity relationship (SAR) principles [7]. This foundational research revealed that substitutions at positions 6 and 7 of the quinazoline ring profoundly influenced potency and selectivity. The discovery of gefitinib and erlotinib—first-generation EGFR inhibitors—validated the therapeutic potential of quinazoline-based architectures in oncology, setting the stage for structural refinements to overcome drug resistance and improve pharmacokinetic profiles. Subsequent generations incorporated solubilizing side chains, such as piperazine moieties, to enhance bioavailability and modulate target engagement kinetics against mutant kinases [4] [7].
The specific compound 4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline (CAS: 894426-67-6) exemplifies rational structural evolution from early quinazoline kinase inhibitors. Key structural features include:
4-Methylpiperazine: Imparts water solubility and basicity (predicted pKa ~7.63), crucial for cellular permeability and bioavailability [8].
Table 1: Key Structural Descriptors and Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 894426-67-6 | [1] [2] |
Molecular Formula | C₁₇H₂₃ClN₄O₂ | [1] [5] |
Molecular Weight | 350.84 g/mol | [1] [8] |
SMILES | CN1CCN(CCCOC2=CC3=C(Cl)N=CN=C3C=C2OC)CC1 | [2] |
IUPAC Name | 4-Chloro-7-methoxy-6-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline | [5] |
LogP (Predicted) | 1.86–2.31 | [3] [8] |
Topological Polar Surface Area | 50.72 Ų | [2] |
This structure diverges critically from analogs like 4-Chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline (CAS: 264208-55-1, MDL: MFCD26394839), where positional isomerism of the methoxy and alkoxy groups alters kinase binding affinity [3] [8]. Similarly, replacing the methylpiperazine with morpholine (e.g., 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, CAS: 199327-59-8) reduces basicity and impacts target selectivity [6] [9].
The strategic incorporation of the 4-methylpiperazin-1-ylpropoxy side chain directly addresses pharmacokinetic and target engagement challenges inherent in earlier quinazoline inhibitors:
Pro-Drug Functionality: The 4-chloro group provides a synthetic handle for derivatization into active anilinoquinazoline inhibitors. For instance, this intermediate is utilized in synthesizing sapitinib (AZD8931), a potent inhibitor of EGFR, HER2, and HER3 signaling [4]. Displacement by anilines like 3-chloro-2-fluoroaniline generates compounds with sub-nanomolar IC₅₀ values in cellular proliferation assays [4].
Table 2: Structural Analogs and Their Therapeutic Targets
Compound Structure | CAS Number | Primary Kinase Targets | Key Distinction |
---|---|---|---|
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline | 894426-67-6 | EGFR/HER2 | Clinical intermediate (e.g., sapitinib) |
4-Chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline | 264208-55-1 | EGFR | Positional isomerism at methoxy/alkoxy |
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine | 199327-59-8 | PDGFR/VEGFR | Morpholine imparts distinct selectivity |
This targeted design underscores its role as a versatile chemical intermediate in developing next-generation kinase inhibitors. Its synthesis and optimization, documented across supplier catalogs and patent literature, highlight its consistent application in producing compounds with refined efficacy against resistant tumor phenotypes driven by aberrant HER signaling [1] [4] [10].
Compound Name | CAS Number |
---|---|
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline | 894426-67-6 |
4-Chloro-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazoline | 264208-55-1 |
4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine | 199327-59-8 |
Sapitinib (AZD8931) | 848942-61-0 |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: